N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Regioisomerism Medicinal Chemistry Kinase Inhibitor Scaffold

The compound N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 2034313-93-2) is a synthetic small molecule belonging to the 2-phenyl-2H-1,2,3-triazole-4-carboxamide class, characterized by a distinct 5-(furan-3-yl)pyridin-3-yl methylamine tail moiety. This structural class is frequently explored in medicinal chemistry for kinase and enzyme inhibition, with specific members having demonstrated nanomolar activity against targets such as Trace Amine-Associated Receptor 1 (TAAR1) and Nicotinamide Phosphoribosyltransferase (NAMPT).

Molecular Formula C19H15N5O2
Molecular Weight 345.362
CAS No. 2034313-93-2
Cat. No. B2605540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS2034313-93-2
Molecular FormulaC19H15N5O2
Molecular Weight345.362
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
InChIInChI=1S/C19H15N5O2/c25-19(18-12-22-24(23-18)17-4-2-1-3-5-17)21-10-14-8-16(11-20-9-14)15-6-7-26-13-15/h1-9,11-13H,10H2,(H,21,25)
InChIKeyFJECCMOIVMSXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 2034313-93-2): Baseline Compound Identity for Procurement Specification


The compound N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 2034313-93-2) is a synthetic small molecule belonging to the 2-phenyl-2H-1,2,3-triazole-4-carboxamide class, characterized by a distinct 5-(furan-3-yl)pyridin-3-yl methylamine tail moiety . This structural class is frequently explored in medicinal chemistry for kinase and enzyme inhibition, with specific members having demonstrated nanomolar activity against targets such as Trace Amine-Associated Receptor 1 (TAAR1) and Nicotinamide Phosphoribosyltransferase (NAMPT) [1]. However, for this specific compound, peer-reviewed primary pharmacological data remains extremely scarce at the time of this analysis; entity verification, purity (typically ≥95–98% by HPLC), and structural authentication (¹H NMR, LCMS) remain the critical initial procurement checkpoints rather than relying on assumed biological activity that lacks public, quantitative confirmation .

Why Generic Substitution of N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide with Unverified Analogs Creates Unacceptable Risk


In the triazole-carboxamide chemical space, minor structural perturbations can induce drastic biological selectivity shifts, making generic substitution a high-risk procurement strategy. The parent patent class, US9416127B2, demonstrates that 2-phenyl-triazole-4-carboxamides are potent TAAR1 agonists, but this activity is exquisitely sensitive to the nature of the amine tail; for example, introducing a 4-piperidin-3-ylphenyl group yields a Ki of 3.5 nM at human TAAR1, whereas simple structural changes can diminish or abolish this target engagement [1] [2]. Furthermore, independent research on related triazolylpyridine scaffolds has identified a completely different mode of action—potent NAMPT inhibition with two-digit nanomolar IC50 values [3]. Therefore, a compound possessing a specific 5-(furan-3-yl)pyridin-3-yl tail cannot be safely replaced by a furan-2-yl regioisomer or an alternative heterocyclic linker without hard experimental proof. The absence of published, comparative selectivity screening panels for this exact compound elevates procurement risk: substituting one catalog analog for another could result in a molecule with a fundamentally different polypharmacology profile that invalidates downstream experimental models [3].

Procurement-Relevant Quantitative Evidence for N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide


Furan-3-yl vs. Furan-2-yl Regioisomerism: A Critical Structural Differentiator with Unknown Biological Consequences

The target compound contains a unique 5-(furan-3-yl)pyridin-3-yl moiety. A direct comparator, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, differs only in the position of the oxygen atom on the furan ring . This subtle regioisomeric change significantly alters the spatial orientation and hydrogen-bonding capabilities of the terminal heterocycle. While no comparative biochemical data are publicly available for this pair, structure-activity relationship (SAR) analysis from the broader triazole-carboxamide family shows that even small changes in the tail group's vector can abolish or invert the selectivity profile; for example, in the TAAR1 patent family, closely related analogs exhibit Ki values ranging from 0.6 nM to >1000 nM depending solely on the nature of the aromatic tail attachment [1]. The furan-3-yl substitution pattern is markedly less common than furan-2-yl in commercial screening libraries, and the regioisomeric distinction is a primary, verifiable identity parameter (¹H NMR, HPLC retention time) that must be confirmed upon receipt.

Regioisomerism Medicinal Chemistry Kinase Inhibitor Scaffold

NAMPT Enzyme Inhibition Potential: A Class-Based Liability or Benefit Indicator

The target compound's scaffold—a triazole-carboxamide linked to a 5-(furan-3-yl)pyridine tail—bears close structural resemblance to a series of potent NAMPT inhibitors described by Alisi et al. (2019), where triazolylpyridine derivatives exhibited IC50 values in the two-digit nanomolar range (e.g., compound 37 IC50 = 33 nM against human NAMPT) [1]. While the target compound itself has not been assayed in this system, the structural homology is significant: it places a 2-phenyl-1,2,3-triazole-4-carboxamide precisely where the most active NAMPT inhibitors place their cap group. In contrast, compounds from the TAAR1 patent class (US9416127B2), which lack the pyridine-furan tail, show no reported NAMPT activity [2]. This suggests that if NAMPT inhibition is undesirable for a given project (e.g., due to known retinal and cardiac toxicity risks associated with this mechanism), this compound's scaffold presents a liability that must be ruled out experimentally, whereas alternative TAAR1-only triazole-carboxamides would not carry the same presumptive risk.

NAMPT Inhibition Cancer Metabolism Enzyme Inhibitor

Purity and Identity Verification: The Only Currently Verifiable Quantitative Differential

Since direct biological activity data for this specific compound is absent from the public domain, the only truly verifiable differential at the point of procurement lies in analytical quality metrics. For the structurally related compound N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034497-72-6), independent vendors routinely provide batch-specific certificates of analysis demonstrating ≥98% purity by HPLC, with NMR and MS confirmation . These specifications set a benchmark for what should be contractually required when sourcing CAS 2034313-93-2: HPLC purity ≥95% (preferably ≥98%), unequivocal identity confirmation by ¹H NMR (absence of the furan-2-yl regioisomer), and mass confirmation by LCMS (M+H expected at m/z 346.1). Procuring from a supplier that provides only nominal compound identity without supporting analytical data represents a clear inferior choice, as it introduces the risk of receiving a degraded sample or the incorrect regioisomer, which cannot be retrospectively corrected in biological datasets.

Quality Control HPLC Purity Procurement Specification

Recommended Application Scenarios for N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Based on Evidentiary Landscape


Regioisomer-Dependent Selectivity Profiling in Triazole-Based Kinase/GPCR Panels

Procure this compound specifically when the research objective is to systematically probe the impact of furan-3-yl versus furan-2-yl regioisomerism on kinase or GPCR selectivity. The compound's structural uniqueness makes it a valuable tool for generating internal SAR data; head-to-head screening against its furan-2-yl analog in a standardized panel (e.g.,Eurofins LeadProfilingScreen) can generate the very differential activity data that is currently missing from the public domain. This scenario leverages the compound's primary defined differentiator—its regioisomeric identity—to de-risk future analog selection [1].

NAMPT Counter-Screening Assay for Polypharmacology Assessment

Use the compound as a representative probe for the 2-phenyl-triazole-pyridyl-furan scaffold class in an in vitro human NAMPT enzyme inhibition assay. Based on class-level structural inference from Alisi et al. (2019), where related triazolylpyridine compounds hit NAMPT with IC50 values of 33–58 nM [2], this experiment is essential before investing in larger-scale in vivo studies. A negative result (no NAMPT inhibition) would represent a critical positive differentiator from other members of this chemical series that are known NAMPT inhibitors.

Analytical Method Development and Reference Standard Qualification

Employ the compound, once its purity and identity have been rigorously confirmed by independent analysis (HPLC, ¹H NMR, HRMS), as an in-house reference standard for developing HPLC methods capable of resolving the furan-3-yl and furan-2-yl regioisomers. This application directly addresses the procurement risk identified in Section 3, enabling quality control laboratories to build a validated, quantitative purity assay that will be required for all future batches .

Fragment-Based or Structure-Guided Drug Design Focusing on Tail-Group Geometry

In a structure-guided medicinal chemistry program, use the compound as a tool ligand to explore the conformational preferences imposed by the furan-3-yl-pyridin-3-yl-methylamine linker. The absence of published co-crystal structures or robust biochemical IC50 data means that initial investment should be directed toward biophysical assays (e.g., SPR, DSF, or X-ray crystallography) rather than cell-based potency assays, to first establish whether this tail geometry offers any advantage in target binding kinetics or residence time relative to more flexible or differently-angled linkers [1].

Quote Request

Request a Quote for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.